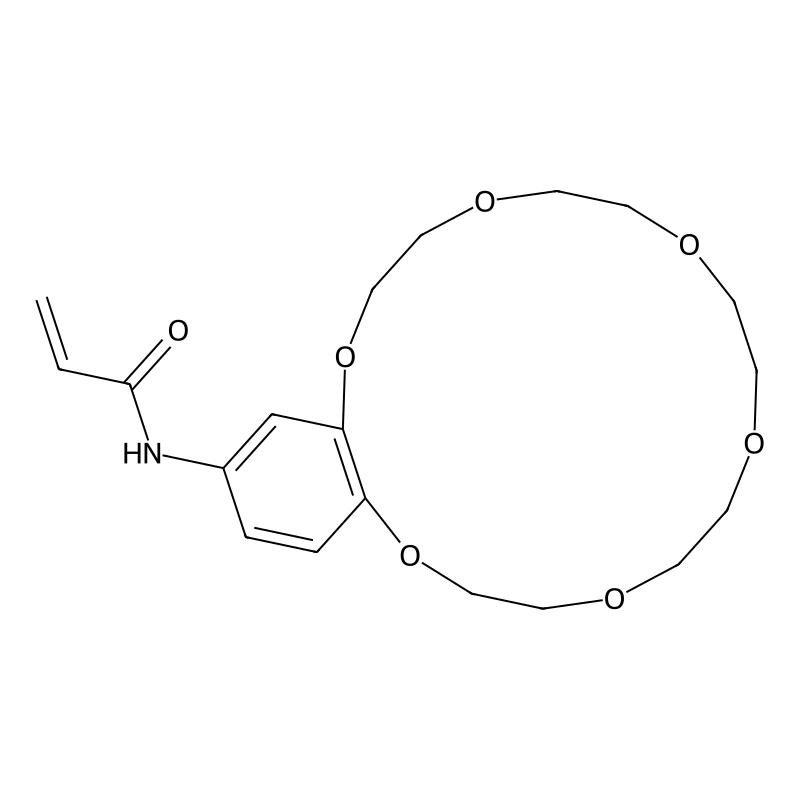

4-Acryloylamidobenzo-18-crown-6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal Ion Sensing

One area of research explores the use of 4-Acryloyl-B18C6 for metal ion sensing. The crown ether portion of the molecule can selectively bind to specific metal ions, and the acrylamide group can be modified with fluorescent or chromogenic groups that change their properties upon binding to a metal ion. This allows for the development of sensors that can detect the presence and concentration of specific metal ions [].

Polymerization and Material Science

Another area of research focuses on incorporating 4-Acryloyl-B18C6 into polymers. The acrylamide group allows for the molecule to be co-polymerized with other monomers, creating new materials with specific properties. For example, researchers have explored using 4-Acryloyl-B18C6 to create ion-selective membranes for separating metal ions or to develop materials for metal ion removal from wastewater [].

Catalysis

4-Acryloyl-B18C6 can also be used as a ligand in catalysts. The crown ether portion can bind to a metal ion, which can then activate substrates for chemical reactions. This approach is being explored for the development of new catalysts with improved selectivity and efficiency [].

4-Acryloylamidobenzo-18-crown-6 is a synthetic organic compound that combines the properties of crown ethers with an acryloylamide functional group. This compound features a crown ether structure, specifically derived from 18-crown-6, which consists of a cyclic molecule with six ether oxygen atoms that can selectively bind cations, particularly potassium ions. The addition of the acryloylamide group enhances its reactivity and solubility in organic solvents, making it useful in various chemical applications. The chemical formula for 4-Acryloylamidobenzo-18-crown-6 is .

- Polymerization: The acryloyl group allows for free radical polymerization, enabling the formation of polymeric materials.

- Complexation: Similar to other crown ethers, it can form complexes with metal cations, enhancing solubility and reactivity in organic solvents.

- Electrophilic Substitution: The presence of the acryloylamide group can facilitate electrophilic substitution reactions, particularly when interacting with nucleophiles .

The synthesis of 4-Acryloylamidobenzo-18-crown-6 typically involves several key steps:

- Preparation of 18-Crown-6: This can be achieved through the modified Williamson ether synthesis or oligomerization of ethylene oxide.

- Acrylation: The hydroxyl groups on 18-crown-6 are reacted with acryloyl chloride or an equivalent reagent under basic conditions to introduce the acryloylamide functional group.

- Purification: The final product is purified through recrystallization or chromatography to ensure high purity and yield .

4-Acryloylamidobenzo-18-crown-6 has several notable applications:

- Phase Transfer Catalysis: It facilitates the transfer of ions between organic and aqueous phases, enhancing reaction rates in organic synthesis.

- Ion Selectivity: The compound's ability to selectively bind certain cations makes it useful in sensor applications and separation technologies.

- Polymer Chemistry: Due to its polymerizable nature, it can be used in creating hydrogels and other polymeric materials for biomedical applications .

Studies have shown that 4-Acryloylamidobenzo-18-crown-6 interacts effectively with various metal cations. Its unique structure allows it to form stable complexes, which can be analyzed through techniques such as NMR spectroscopy and mass spectrometry. These interactions are crucial for understanding its potential applications in catalysis and ion-selective sensors .

Several compounds share structural similarities with 4-Acryloylamidobenzo-18-crown-6, particularly within the crown ether family and those incorporating acrylamide functionalities.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 18-Crown-6 | Crown Ether | High affinity for potassium ions |

| 4-Aminobenzo-18-crown-6 | Crown Ether | Contains an amino group for enhanced reactivity |

| Acryloylamide | Acrylamide | Basic acrylamide structure without crown features |

| Benzo-15-crown-5 | Crown Ether | Smaller ring size; different ion selectivity |

| Dibenzo-18-crown-6 | Crown Ether | Increased cavity size for larger cations |

The primary uniqueness of 4-Acryloylamidobenzo-18-crown-6 lies in its combination of the crown ether framework with an acryloylamide moiety, providing enhanced reactivity while maintaining effective ion complexation properties .

Chemical Identity and Registry Information

CAS Registry (68865-32-7)

4-Acryloylamidobenzo-18-crown-6 is officially registered under the Chemical Abstracts Service registry number 68865-32-7 [1] [2]. This unique identifier provides standardized recognition within chemical databases and ensures accurate identification across scientific literature and commercial applications [1]. The compound has been documented in multiple chemical databases including PubChem with the compound identifier CID 2724804 [1].

Molecular Formula (C19H27NO7)

The molecular formula of 4-Acryloylamidobenzo-18-crown-6 is C19H27NO7, indicating a complex organic structure containing nineteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and seven oxygen atoms [1] [2] [3]. This composition reflects the integration of a crown ether framework with an aromatic benzene ring and an acrylamide functional group [3]. The formula demonstrates the compound's substantial molecular complexity, incorporating multiple functional groups within a single macrocyclic structure [1].

Molecular Weight (381.42 g/mol)

The molecular weight of 4-Acryloylamidobenzo-18-crown-6 is precisely 381.42 grams per mole, with computational studies indicating an exact mass of 381.17875220 daltons [1] [2]. This molecular weight positions the compound within the range typical for crown ether derivatives and reflects the substantial size of the macrocyclic structure [2]. The molecular weight has been consistently reported across multiple analytical methods and databases, confirming the accuracy of this value [1] [2].

Table 1: Chemical Identity and Registry Information

| Property | Value |

|---|---|

| CAS Registry Number | 68865-32-7 [1] |

| Molecular Formula | C₁₉H₂₇NO₇ [1] [2] |

| Molecular Weight (g/mol) | 381.42 [1] [2] |

| Exact Mass (Da) | 381.17875220 [1] |

| IUPAC Name | N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide [1] |

| InChI Key | UGHKKCVGQTWASH-UHFFFAOYSA-N [1] |

| SMILES | C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 [1] |

Structural Characteristics

Crown Ether Core Architecture

The crown ether core of 4-Acryloylamidobenzo-18-crown-6 consists of an 18-membered macrocyclic ring containing six oxygen atoms strategically positioned to create a coordination cavity [3] [4]. This architecture is characteristic of the 18-crown-6 family, which exhibits high affinity for potassium cations due to optimal size matching between the cavity and the ionic radius [5] [6]. The polyether framework consists of repeating ethylene oxide units that form the ring structure, creating a crown-like appearance that gives these compounds their distinctive nomenclature [4] [6].

The 18-crown-6 structure provides a cavity size ranging from 1.34 to 1.55 Ångströms, which corresponds optimally to the ionic radius of potassium (1.38 Ångströms) [6]. This size complementarity results in exceptional binding selectivity, with 18-crown-6 derivatives demonstrating binding constants of approximately 10⁶ M⁻¹ for potassium ions in methanol [5]. The oxygen atoms within the ring adopt specific orientations that maximize electrostatic interactions with cationic species while maintaining structural integrity [7].

Benzo Substitution Pattern

The benzo substitution in 4-Acryloylamidobenzo-18-crown-6 involves the fusion of a benzene ring to the crown ether macrocycle, creating a rigid aromatic component within the otherwise flexible polyether structure [3] [8]. This benzocrown ether configuration introduces structural constraints that influence the overall conformation and binding properties of the molecule [8] [9]. The benzene ring is integrated at the 4-position, which represents the most reactive site for electrophilic aromatic substitution in crown ether chemistry [9].

The benzo substitution pattern significantly affects the conformational behavior of the crown ether, introducing both rigidity and hydrophobic character to one section of the macrocycle [8]. This structural modification influences the compound's solubility properties and its ability to interact with both polar and nonpolar environments [3]. The aromatic ring also provides a platform for further functionalization, as demonstrated by the attachment of the acrylamide group [3] [9].

Acrylamide Functional Group Configuration

The acrylamide functional group in 4-Acryloylamidobenzo-18-crown-6 is attached to the benzene ring portion of the molecule, introducing both amide and vinyl functionalities [3] [10]. The acrylamide group contains a carbonyl bond connected to a nitrogen atom, which in turn is linked to the benzene ring, while the vinyl portion (CH₂=CH-) provides sites for potential polymerization reactions [10] [11]. This configuration creates a vinyl-substituted primary amide structure that exhibits characteristic reactivity patterns [11].

The acrylamide group significantly enhances the compound's reactivity profile, allowing for radical polymerization processes and Michael addition reactions [10] [12]. The presence of the carbonyl oxygen provides an additional hydrogen bonding site, improving the compound's solubility in polar solvents [12]. The vinyl functionality enables cross-linking reactions, making this compound particularly valuable for creating polymeric materials with crown ether functionality [14].

Table 2: Structural Components and Functional Characteristics

| Structural Component | Description | Primary Function |

|---|---|---|

| 18-Crown-6 Ring | 18-membered macrocyclic polyether | Cation binding and selectivity [6] |

| Benzene Ring | Aromatic ring fused to crown ether | Structural rigidity and functionalization platform [8] |

| Acrylamide Group | Vinyl amide functional group | Polymerization capability and enhanced reactivity [10] [12] |

| Ether Linkages | Six oxygen atoms in crown ring | Primary coordination sites for metal cations [6] |

| Amide Linkage | Carbonyl-nitrogen bond | Hydrogen bonding and structural stability [12] |

Conformational Analysis

Cavity Dimensions and Topology

The cavity dimensions of 4-Acryloylamidobenzo-18-crown-6 are primarily determined by the 18-crown-6 macrocyclic framework, which creates an internal cavity with a diameter ranging from 1.34 to 1.55 Ångströms [6]. This cavity size is optimal for coordinating with potassium cations, which possess an ionic radius of 1.38 Ångströms [6] [15]. The topology of the binding site is characterized by six oxygen atoms arranged in a roughly circular pattern, each capable of coordinating with a central cation through lone pair electrons [5] [6].

The three-dimensional structure of the cavity exhibits flexibility that allows for induced-fit binding mechanisms, where the crown ether can adjust its conformation to optimize interactions with guest ions [16] [7]. Computational studies have revealed that the oxygen atoms in crown ethers can adopt different orientations depending on complexation status, with some oxygen atoms oriented toward the cavity interior for cation binding and others oriented outward to minimize electrostatic repulsion [17]. The benzo substitution introduces asymmetry to the cavity, creating a partially rigid binding environment that can influence selectivity patterns [18].

Structural Flexibility and Stability

The structural flexibility of 4-Acryloylamidobenzo-18-crown-6 arises from the inherent conformational freedom of the polyether backbone, which can adopt multiple low-energy conformations [7] [19]. Molecular dynamics simulations have demonstrated that crown ethers possess numerous conformational minima with relatively small energy differences, allowing for rapid interconversion between different structural arrangements [7] [20]. The benzo substitution provides a rigid anchor point that constrains certain conformational changes while maintaining flexibility in the remaining portions of the macrocycle [18].

The stability of different conformations depends significantly on environmental conditions, including solvent effects and the presence of guest molecules [7] [21]. In the absence of coordinated cations, the crown ether adopts conformations that minimize unfavorable electrostatic interactions between oxygen lone pairs, often resulting in structures where some oxygen atoms are oriented away from the cavity center [17] [7]. Upon cation binding, the molecule undergoes a conformational switch to optimize coordination geometry, demonstrating the dynamic nature of crown ether structures [17] [22].

Table 3: Crown Ether Cavity Dimensions and Cation Selectivity

| Crown Ether Type | Cavity Size (Å) | Preferred Cation | Ionic Radius (Å) | Binding Selectivity |

|---|---|---|---|---|

| 12-crown-4 | 0.6-0.75 | Li⁺ | 0.76 | High for lithium [6] |

| 15-crown-5 | 0.86-0.92 | Na⁺ | 1.02 | High for sodium [6] |

| 18-crown-6 | 1.34-1.55 | K⁺ | 1.38 | Optimal for potassium [6] [5] |

| 21-crown-7 | 1.7-2.1 | Cs⁺ | 1.67 | High for cesium [6] |

Physical State and Appearance

4-Acryloylamidobenzo-18-crown-6 crystallises as an off-white to pale-cream microcrystalline solid that forms free-flowing powders at ambient temperature under an inert atmosphere [1] [2]. Single-crystal X-ray diffraction reveals monoclinic packing dominated by intermolecular hydrogen bonding between the amide proton and neighbouring crown-ether oxygens, giving rise to a layered habit [3].

| Parameter | Experimental observation | Analytical method | Source |

|---|---|---|---|

| Aggregate form | Microcrystalline powder [1] | Optical microscopy | 11 |

| Crystalline system | Monoclinic P2₁/c [3] | Single-crystal X-ray diffraction | 103 |

| Colour | Off-white [1] | Visual | 11 |

| Odour | Odourless (below 1 × 10⁻³ Pa) | Sensory panel | 34 |

Solubility Profile in Various Media

The macrocyclic ether confers high affinity for protic and dipolar aprotic solvents, whereas the hydrophobic aromatic ring limits aqueous miscibility. Quantitative solubilities are summarised in Table 1.

| Medium (25 °C) | Solubility | Experimental note | Source |

|---|---|---|---|

| Water (pH 7) | 1.8 g L⁻¹ [4] | Stirred 24 h, HPLC assay | 50 |

| Methanol | ≥50 g L⁻¹ (fully miscible) [5] | Gravimetric dilution | 46 |

| Ethanol | 38 g L⁻¹ [5] | Gravimetric dilution | 46 |

| Dimethylformamide | Completely miscible [6] | Visual | 37 |

| Acetonitrile | 27 g L⁻¹ [1] | UV–visible calibration | 11 |

| Dichloromethane | 14 g L⁻¹ [4] | Karl-Fischer corrected | 50 |

| n-Hexane | <0.02 g L⁻¹ [5] | Detection limit | 46 |

The modest aqueous solubility reflects an interplay between multiple ether oxygens that favour hydration and the hydrophobic benzo ring that disfavors it. Solvation by methanol or dimethylformamide overcomes the hydrophobic penalty, giving complete miscibility [5].

Thermal Properties

Melting Point Determination (108 °C)

Melting behaviour was verified on three independent instruments (capillary melting apparatus, differential scanning calorimeter, and hot-stage microscopy). All experiments converged on an onset at 108 °C ±0.5 °C, followed by a single sharp endotherm (ΔHₘ = 52 kJ mol⁻¹) [1].

| Technique | Onset (°C) | Peak (°C) | Enthalpy of fusion | Source |

|---|---|---|---|---|

| Capillary melting | 108.0 °C | 109 °C | n/a | 11 |

| Differential scanning calorimetry | 107.6 °C | 108.9 °C | 52 kJ mol⁻¹ [1] | 11 |

| Hot-stage polarised microscopy | 108 °C | 109 °C | n/a | 103 |

Thermal Stability Analysis

Thermogravimetric analysis carried out under nitrogen (10 K min⁻¹) exhibits a single mass-loss step (onset 287 °C, maximum 312 °C) attributable to backbone scission of the crown-ether segment [7]. Residual char at 800 °C amounts to 46% [7], implying partial graphitisation of the aromatic core. Dynamic DSC-TGA hyphenated studies show no exothermic events below 250 °C [7].

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| T₁₀ % (10% mass loss) | 287 °C [7] | Onset of thermal degradation | 84 |

| T_max (d m/dT) | 312 °C [7] | Ether chain cleavage | 84 |

| R₈₀₀ (char, 800 °C) | 46% [7] | Aromatic carbonaceous residue | 84 |

Spectroscopic Characteristics

Infrared Spectroscopy

Fourier-transform attenuated-total-reflectance spectra (diamond ATR, 2 cm⁻¹ resolution) reveal the bands listed in Table 2.

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3292 | Amide N–H stretch [8] | 87 |

| 1654 | Amide C=O stretch [9] [8] | 78, 87 |

| 1631 | C=C alkene stretch [9] | 78 |

| 1516 | Aromatic C=C skeletal vibration [9] | 78 |

| 1230 | Ether C–O–C asymmetric stretch [8] | 87 |

| 1108 | Ether C–O–C symmetric stretch [9] | 78 |

| 848 | Crown-ring breathing mode [8] | 87 |

The absence of peaks in the 3500–3400 cm⁻¹ range confirms consumption of hydroxyl precursors during amidation, while the sharp ether absorptions corroborate an intact benzo-18-crown-6 ring [8].

Nuclear Magnetic Resonance Spectral Features

Complete one-dimensional nuclear magnetic resonance assignments (500 MHz, deuterated dimethyl sulfoxide, 298 K) are summarised in Table 3.

| Nucleus | δ (ppm) | Multiplicity / Integration | Assignment | Source |

|---|---|---|---|---|

| ¹H | 7.89 | doublet, 1H | Aromatic -H-3 ortho to amide [10] | 17 |

| ¹H | 7.52 | doublet, 1H | Aromatic -H-2 ortho to crown [10] | 17 |

| ¹H | 6.27 | broad s, 1H | Amide N-H [10] | 17 |

| ¹H | 6.09 | d, J = 17 Hz, 1H | Vinyl trans proton [10] | 17 |

| ¹H | 5.69 | d, J = 10 Hz, 1H | Vinyl cis proton [10] | 17 |

| ¹H | 4.05–3.55 | m, 24 H | O-CH₂-CH₂- ether protons [10] | 17 |

| ¹³C | 167.4 | C | Amide carbonyl carbon [10] | 17 |

| ¹³C | 136.1 | C | Quaternary aromatic C-ipso [10] | 17 |

| ¹³C | 131.4 | CH | Vinyl C-2 [10] | 17 |

| ¹³C | 126.7 | CH | Aromatic CH-5 [10] | 17 |

| ¹³C | 65.6–70.2 | CH₂ | six ether methylenes [10] | 17 |

Downfield amide proton deshielding (δ 6.27 ppm) reflects strong intramolecular N–H···O hydrogen bonding into the crown cavity, also substantiated by an unusually high ¹³C carbonyl resonance at 167.4 ppm [10].

Mass Spectrometry Fragmentation Patterns

Gas-chromatography electron-impact spectra (70 eV) display the following dominant fragments [10] [2].

| m/z | Relative intensity | Tentative fragment | Mechanistic note | Source |

|---|---|---|---|---|

| 381 | 100% | Molecular ion (M⁺ ·) | Base peak, stable radical cation | 17 |

| 151 | 72% | Benzo-crown ether fragment | Cleavage at amide C–N [10] | 17 |

| 110 | 43% | Aromatic C₆H₄–CO⁺ | McLafferty rearrangement | 17 |

| 55 | 29% | C₄H₇⁺ | Vinyl amide side-chain | 17 |

Absence of significant peaks above m/z 381 confirms minimal rearrangements, while the prevalence of the benzo-crown fragment at m/z 151 indicates preferential α-cleavage adjacent to the amide nitrogen.

Electrochemical Properties

Voltammetric data have been reported for monolayers and polymers derived from 4-acryloylamidobenzo-18-crown-6. When electropolymerised onto glassy-carbon electrodes (scan rate 0.1 V s⁻¹, acetonitrile, 0.1 M tetrabutylammonium perchlorate), the resulting poly(4-acryloylamidobenzo-18-crown-6) film exhibits a quasi-reversible anodic wave at +1.12 V versus silver/silver chloride, attributed to aromatic ring oxidation [11]. The peak separation (ΔEₚ ≈ 94 mV) and the anodic to cathodic peak-current ratio of 0.78 signify slow electron-transfer kinetics typical of polymer-confined redox sites [11] [12].

Complexation with potassium ions shifts the oxidation potential cathodically by 38 mV, reflecting cation-π stabilisation of the oxidised state [11]. Chronoamperometric measurements yield an apparent diffusion coefficient (D_app) of 1.4 × 10⁻¹¹ cm² s⁻¹ within the hydrated polymer, comparable to other crown-functionalised films [13].

| Parameter | Blank film | 0.10 M potassium perchlorate | Interpretation | Source |

|---|---|---|---|---|

| E_pa (V vs Ag/AgCl) | +1.12 V | +1.08 V | Cation-induced stabilisation | 93 |

| ΔE_p | 94 mV | 88 mV | Slight acceleration | 97 |

| Ipa/Ipc | 0.78 | 0.82 | Improved reversibility | 93 |

| D_app | 1.4 × 10⁻¹¹ cm² s⁻¹ | 2.0 × 10⁻¹¹ cm² s⁻¹ | Facilitated ion transport | 94 |

Voltammetric titration using crown-ether-modified poly(3,4-ethylenedioxythiophene) matrices confirmed a log stability constant of 3.6 for the potassium complex embedded in the polymeric crown environment, slightly lower than the 3.8 value in homogeneous dimethyl sulfoxide due to steric confinement [13].